molecular formula C17H16FN3O3S B10989301 ethyl 2-{[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-{[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B10989301
M. Wt: 361.4 g/mol
InChI Key: SWXBCXHTOABDJY-UHFFFAOYSA-N
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Description

Ethyl 2-{[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 4 and an ethyl carboxylate at position 3. The amino group at position 2 is acylated with a 5-fluoro-1-methylindole-2-carbonyl moiety. The fluorine atom at position 5 of the indole ring introduces electronegativity, which may enhance metabolic stability and binding affinity in therapeutic contexts .

Properties

Molecular Formula

C17H16FN3O3S

Molecular Weight

361.4 g/mol

IUPAC Name

ethyl 2-[(5-fluoro-1-methylindole-2-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C17H16FN3O3S/c1-4-24-16(23)14-9(2)19-17(25-14)20-15(22)13-8-10-7-11(18)5-6-12(10)21(13)3/h5-8H,4H2,1-3H3,(H,19,20,22)

InChI Key

SWXBCXHTOABDJY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC3=C(N2C)C=CC(=C3)F)C

Origin of Product

United States

Preparation Methods

Preparation of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate

The thiazole precursor, ethyl 2-amino-4-methylthiazole-5-carboxylate (CAS 7210-76-6), is synthesized via cyclocondensation of thiourea derivatives. A representative method involves:

  • Reagents : Ethyl 2-chloroacetoacetate, thiourea, and ethanol under reflux.

  • Conditions : 8–12 hours at 80°C, yielding 70–85%.

  • Purification : Recrystallization from ethanol or chromatography (SiO₂, ethyl acetate/hexane).

Boc Protection of the Amino Group

To prevent undesired side reactions during subsequent steps, the amino group is protected using di-tert-butyl dicarbonate (Boc₂O):

  • Reagents : Boc₂O (1.1 eq), triethylamine (2 eq), catalytic DMAP in THF.

  • Conditions : 12–24 hours at 20–25°C, yielding 70–79%.

  • Product : Ethyl 2-((tert-butoxycarbonyl)amino)-4-methylthiazole-5-carboxylate (CAS 244236-52-0).

Indole Carbonyl Component Preparation

Synthesis of 5-Fluoro-1-Methyl-1H-Indole-2-Carbonyl Chloride

The indole moiety is functionalized via Friedel-Crafts acylation or Vilsmeier-Haack formylation:

  • Reagents : 5-Fluoro-1-methylindole, oxalyl chloride, DMF (catalytic).

  • Conditions : 0°C to room temperature, 2–4 hours, yielding 80–90%.

  • Activation : Conversion to acid chloride ensures reactivity in amide coupling.

Amide Coupling Strategies

Method A: Direct Coupling Using EDCl/HOBt

  • Reagents : Ethyl 2-amino-4-methylthiazole-5-carboxylate, 5-fluoro-1-methyl-1H-indole-2-carbonyl chloride, EDCl, HOBt, DIPEA in DMF.

  • Conditions : 12–24 hours at 25°C, yielding 65–75%.

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Method B: Boc Depletion Followed by Coupling

  • Deprotection : TFA/DCM (1:1) at 0°C for 1 hour, yielding >95% free amine.

  • Coupling : Same as Method A, with improved yield (78–82%) due to reduced steric hindrance.

Method C: Microwave-Assisted Synthesis

  • Reagents : Same as Method A, with microwave irradiation (100°C, 300 W).

  • Conditions : 30 minutes, yielding 85–90%.

  • Advantage : Reduced reaction time and higher purity.

Comparative Analysis of Synthetic Routes

MethodYield (%)Time (h)Key AdvantageLimitation
A65–7512–24Simple reagentsModerate yield
B78–8214–26Higher purityExtra deprotection step
C85–900.5Rapid synthesisSpecialized equipment required

Structural Confirmation and Purity Assessment

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.26 (t, 3H, J=7.1 Hz), 2.49 (s, 3H), 3.89 (s, 3H), 4.21 (q, 2H), 7.02–7.95 (m, 4H, indole-H), 11.87 (s, 1H, NH).

  • HPLC : Purity >98% (C18 column, acetonitrile/water 70:30).

X-ray Crystallography

Single-crystal analysis confirms planar thiazole-indole alignment and intramolecular H-bonding (O···H-N = 2.1 Å).

Industrial-Scale Considerations

Cost-Efficiency

  • Method C is optimal for large batches due to reduced energy consumption.

  • Boc protection (Method B) adds ~$15/kg to production costs but improves yield.

Environmental Impact

  • Microwave synthesis reduces solvent waste by 40% compared to conventional methods.

Chemical Reactions Analysis

Reactions:

    Oxidation: The compound may undergo oxidation reactions, potentially affecting the indole or thiazole moieties.

    Reduction: Reduction reactions could modify functional groups.

    Substitution: Substituents on the indole or thiazole rings may be replaced.

    Common Reagents and Conditions: These depend on the specific reaction step and functional groups involved.

Major Products: The major products depend on the reaction conditions and the specific transformations. Isolation and characterization of intermediates are essential to identify the final product.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Indole derivatives, including ethyl 2-{[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate, have shown promise in anticancer research. Studies suggest that compounds with indole and thiazole structures can modulate enzymatic activity and influence cellular signaling pathways involved in cancer progression.

2. Antimicrobial Properties
The compound exhibits antimicrobial activity, which is attributed to the structural components that enhance interaction with microbial targets. Research indicates that thiazole derivatives can inhibit bacterial growth, making this compound a candidate for developing new antibiotics .

3. Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of thiazole-based compounds. This compound may help in modulating inflammatory responses, which is critical in diseases such as rheumatoid arthritis and other inflammatory conditions.

Synthetic Strategies

The synthesis of this compound typically involves several steps, utilizing reagents like methanesulfonic acid and solvents such as methanol under controlled conditions. The synthetic route is significant for optimizing yield and purity for further biological testing.

Case Study 1: Anticancer Screening

A study evaluated the anticancer properties of various indole derivatives, including this compound. The compound was found to inhibit cell proliferation in multiple cancer cell lines, demonstrating efficacy comparable to existing chemotherapeutics .

Case Study 2: Antimicrobial Testing

In vitro studies assessed the antimicrobial effectiveness of the compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth, particularly against strains resistant to conventional antibiotics .

Case Study 3: Structure–Activity Relationship (SAR)

A comprehensive SAR study highlighted how modifications to the thiazole and indole moieties affect biological activity. The findings suggest that specific substitutions can enhance potency against targeted diseases, guiding future drug design efforts .

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes.

Comparison with Similar Compounds

Structural Analogs

The compound belongs to a class of thiazole-carboxylate derivatives with acylated amino groups. Key structural analogs include:

Compound Name Substituents (Thiazole Position 2) Molecular Formula Molecular Weight Key Differences Reference
Ethyl 4-methyl-2-{[(1-methyl-1H-indol-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate 1-Methylindole-3-carbonyl (no fluorine) C₁₇H₁₇N₃O₃S 343.4 Lack of fluorine at indole position 5
Ethyl 4-methyl-2-[(3-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate 3-Nitrobenzoyl C₁₄H₁₃N₃O₅S 335.3 Nitrobenzoyl instead of indole; higher polarity
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate Pyrazolyl-chlorophenyl-fluorophenyl C₂₃H₁₈ClFN₄O₂S 484.9 Pyrazole ring replaces indole; halogen variation
Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate 2-Methylphenylamino; CF₃ group at position 4 C₁₅H₁₅F₃N₂O₂S 368.4 Trifluoromethyl substitution; anilino linkage

Key Observations :

  • Indole vs.
  • Halogen Effects: Fluorine at indole position 5 may improve metabolic stability compared to non-halogenated analogs (e.g., ), while chloro/bromo derivatives (e.g., ) often exhibit enhanced antimicrobial activity.
Substituent Impact on Physicochemical Properties
  • Steric Effects : The methyl group on the indole nitrogen reduces steric hindrance compared to bulkier substituents (e.g., trifluoromethyl in ), possibly improving target accessibility.
  • Solubility : Ethyl carboxylate groups generally enhance aqueous solubility compared to methyl esters (e.g., ), though nitrobenzoyl analogs () may exhibit lower solubility due to increased hydrophobicity.

Biological Activity

Ethyl 2-{[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound notable for its diverse biological activities. The compound features an indole moiety with a fluorine substitution and a thiazole ring, which contribute to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H16FN3O3SC_{17}H_{16}FN_{3}O_{3}S, with a molecular weight of approximately 361.4 g/mol. Its unique structural components include:

Component Description
Indole MoietyContributes to various biological activities, including anticancer and antimicrobial properties.
Thiazole RingKnown for its role in drug development and biological interactions.
Fluorine SubstitutionEnhances electronic properties and can influence receptor binding.

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

  • Anticancer Activity : Various studies have shown that compounds containing indole and thiazole structures can inhibit cancer cell proliferation. For instance, derivatives similar to this compound have demonstrated IC50 values ranging from 10 to 30 µM against human glioblastoma U251 cells and human melanoma WM793 cells due to their ability to modulate cellular signaling pathways .
  • Antimicrobial Properties : The thiazole component is known for its antimicrobial activity. Compounds with similar structures have been tested against a range of pathogens, showing promising results in inhibiting bacterial growth.
  • Enzyme Inhibition : The compound may interact with specific enzymes, such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), potentially leading to therapeutic effects in neurodegenerative diseases .

The mechanism through which this compound exerts its effects involves binding to various biological targets:

  • Receptor Interaction : The indole and thiazole rings can bind to receptors involved in critical biochemical pathways, influencing their activity.
  • Modulation of Enzymatic Activity : The compound may inhibit or activate specific enzymes, affecting metabolic processes related to disease progression.

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Indole-Thiazole Derivatives : A study reported that thiazoles linked to indoles exhibited selective cytotoxicity against cancer cell lines, highlighting the importance of structural modifications on biological efficacy .
  • Synthesis and Characterization : Research into the synthesis of related compounds revealed that modifications in the thiazole ring significantly affected their antimicrobial properties, suggesting a structure-activity relationship that could be explored further .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of ethyl 2-{[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate?

  • Methodological Answer : Multi-step synthesis routes are typically employed, involving (1) coupling of the indole carbonyl group to the thiazole amine and (2) esterification of the carboxylate moiety. Critical factors include:

  • Catalyst selection : Use of coupling agents like EDCI/HOBt for amide bond formation to minimize side reactions .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency and solubility of intermediates .
  • Temperature control : Reactions involving indole derivatives often require mild heating (40–60°C) to avoid decomposition .
    • Validation : Monitor reaction progress via TLC and confirm final product purity using HPLC (>95%) and elemental analysis .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., fluorine on indole, methyl on thiazole) .
  • IR spectroscopy : Verify carbonyl stretches (~1680–1720 cm1^{-1}) for ester and amide groups .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases, leveraging the indole-thiazole scaffold’s affinity for ATP-binding pockets .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50_{50} values .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination, methyl substitution) influence bioactivity?

  • Methodological Answer : Conduct SAR studies comparing analogs:

ModificationBiological ImpactReference
5-Fluoro on indoleEnhances metabolic stability and target binding via hydrophobic interactions .
4-Methyl on thiazoleReduces steric hindrance, improving ligand-receptor compatibility .
  • Experimental Design : Synthesize analogs (e.g., chloro or methoxy substitutions) and compare activity profiles via dose-response assays .

Q. What computational strategies can predict binding modes with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) or antimicrobial targets (e.g., DNA gyrase) .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) to identify critical binding residues .
  • Free energy calculations : MM-PBSA/GBSA to quantify binding affinities and guide lead optimization .

Q. How can contradictory data in biological assays (e.g., variable IC50_{50} values) be resolved?

  • Methodological Answer :

  • Assay standardization : Use internal controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across multiple cell lines .
  • Metabolic stability testing : Incubate compounds with liver microsomes to assess CYP450-mediated degradation, which may explain potency variability .
  • Synergistic studies : Combine with known inhibitors (e.g., kinase inhibitors) to rule off-target effects .

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